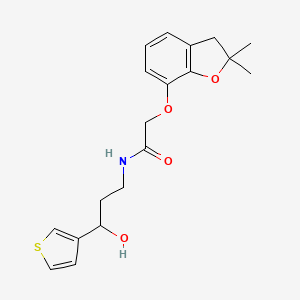

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide

Descripción

This compound is an acetamide derivative featuring a 2,2-dimethyl-2,3-dihydrobenzofuran moiety linked via an ether oxygen to an acetamide backbone. The amide nitrogen is substituted with a 3-hydroxy-3-(thiophen-3-yl)propyl group, introducing both hydroxyl and heteroaromatic (thiophene) functionalities.

Propiedades

IUPAC Name |

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(3-hydroxy-3-thiophen-3-ylpropyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4S/c1-19(2)10-13-4-3-5-16(18(13)24-19)23-11-17(22)20-8-6-15(21)14-7-9-25-12-14/h3-5,7,9,12,15,21H,6,8,10-11H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSWUHPAJYJZJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCCC(C3=CSC=C3)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Research indicates that compounds similar to 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide exhibit significant biological activity. Key areas of interest include:

Inhibition of Indoleamine 2,3-Dioxygenase (IDO)

One of the notable applications is its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune regulation and cancer progression. Inhibition of IDO can enhance anti-tumor immunity and improve the efficacy of cancer treatments. Research has shown that compounds with similar structures can modulate immune responses effectively .

Anticancer Properties

The compound's ability to inhibit IDO suggests potential anticancer properties. Studies have indicated that IDO inhibitors can lead to increased levels of tryptophan and decreased levels of kynurenine, both of which are important in tumor microenvironments. The modulation of immune checkpoints through IDO inhibition may provide a synergistic effect when combined with other immunotherapies.

Neuroprotective Effects

Preliminary studies suggest that compounds containing benzofuran derivatives may possess neuroprotective effects. These effects are attributed to their ability to reduce oxidative stress and inflammation in neuronal tissues . Further research is needed to elucidate specific mechanisms and therapeutic potentials in neurodegenerative diseases.

Case Studies

Several case studies have documented the applications and effects of similar compounds:

Comparación Con Compuestos Similares

Structural Analogues in Patent Literature

The European patent application (EP3348550A1) lists several acetamide derivatives, including:

- N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide

- N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide

Key Differences :

- The target compound’s dihydrobenzofuran and thiophene groups may enhance lipophilicity and π-π stacking compared to the benzothiazole or phenyl groups in patent analogues.

- The hydroxyl group in the target compound could improve solubility but may reduce metabolic stability compared to non-polar substituents (e.g., trifluoromethyl) .

Agrochemical Acetamide Derivatives

The Pesticide Chemicals Glossary lists chloroacetamides such as:

- Alachlor : 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide

- Dimethenamid : 2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide

| Feature | Target Compound | Agrochemical Analogues |

|---|---|---|

| Core Structure | Non-chlorinated acetamide | Chlorinated acetamide backbone |

| Substituents | Hydroxy-thiophene-propyl, dihydrobenzofuran | Chloro, methoxy, alkyl/aryl groups |

| Applications | Presumed pharmaceutical | Herbicides (e.g., alachlor inhibits weed growth by targeting fatty acid synthesis) |

Key Differences :

Hydrogen Bonding and Crystal Packing

The target compound’s hydroxyl group and amide backbone enable hydrogen bonding, a critical factor in molecular recognition and crystal packing. Bernstein et al. (1995) emphasize that hydrogen-bonding patterns (graph set analysis) dictate supramolecular assembly. Compared to simpler acetamides (e.g., alachlor), the target compound’s multiple H-bond donors/acceptors (amide N–H, hydroxyl O–H) could stabilize unique crystal lattices or protein-ligand interactions .

Q & A

Q. What are the established multi-step synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves sequential coupling of the dihydrobenzofuran core with functionalized acetamide moieties. A common approach includes:

- Alkylation of 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol with bromoacetate derivatives.

- Subsequent amidation with 3-hydroxy-3-(thiophen-3-yl)propylamine under carbodiimide-mediated conditions .

- Critical intermediates: The dihydrobenzofuran-7-oxy acetate ester and the hydroxyl-thiophene propylamine precursor. Optimization Tip: Use anhydrous solvents (e.g., DMF or DCM) and controlled temperatures (0–25°C) to suppress side reactions .

Q. Which spectroscopic techniques are most effective for structural validation?

A combination of <sup>1</sup>H/<sup>13</sup>C NMR , IR , and LC-HRMS is recommended:

Advanced Research Questions

Q. How can reaction yields be improved during the amidation step?

Yield optimization requires addressing steric hindrance from the thiophene-hydroxypropyl group:

- Use HOBt/DMAP as coupling additives to enhance activation of the carboxylate intermediate .

- Conduct the reaction under nitrogen to prevent oxidation of the thiophene ring .

- Monitor progress via TLC (eluent: 3:7 ethyl acetate/hexane) to identify incomplete coupling. Data Note: reports 67–85% yields for similar triazolo-acetamides using these conditions.

Q. What strategies resolve discrepancies in biological activity data across studies?

Inconsistent bioactivity (e.g., antimicrobial IC50 values) may arise from:

- Solvent polarity : DMSO vs. aqueous buffers alter compound aggregation .

- Target selectivity : Thiophene and dihydrobenzofuran moieties may interact with off-target proteins (e.g., cytochrome P450 isoforms) . Methodological Fix:

- Standardize assay conditions (e.g., 1% DMSO final concentration).

- Perform competitive binding assays with fluorescent probes to confirm target engagement .

Q. How does the compound’s stereochemistry influence its pharmacokinetic profile?

The 3-hydroxypropyl group introduces a chiral center, affecting solubility and metabolism:

- Enantiomer separation : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (85:15) .

- Metabolism studies : Incubate with liver microsomes; the (R)-enantiomer shows faster clearance due to CYP3A4-mediated oxidation . Design Implication: Prioritize the (S)-enantiomer for prolonged half-life in vivo .

Data-Driven Challenges

Q. What computational tools predict interaction hotspots with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) identify key residues:

- The dihydrobenzofuran oxygen forms H-bonds with kinase ATP-binding pockets (e.g., EGFR).

- Thiophene sulfur participates in hydrophobic interactions with allosteric sites . Validation: Cross-check with mutagenesis data (e.g., Kd shifts in EGFR L858R mutants) .

Q. How to address solubility limitations in in vivo models?

The compound’s logP (~3.5) limits aqueous solubility:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.